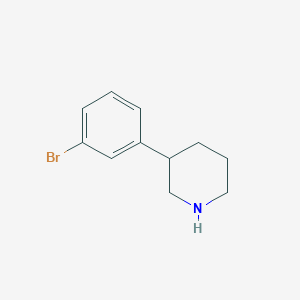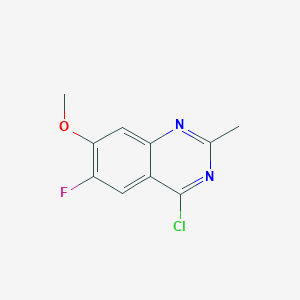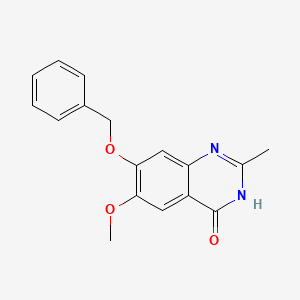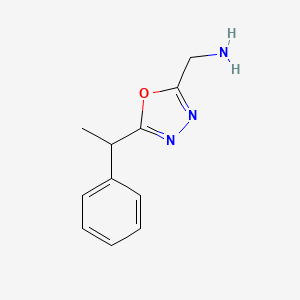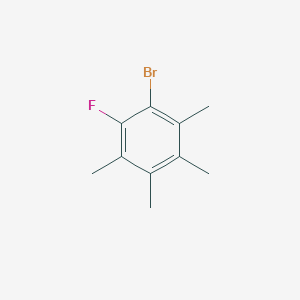
1-Bromo-2-fluoro-3,4,5,6-tetramethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-fluoro-3,4,5,6-tetramethylbenzene is an organic compound with the molecular formula C10H12BrF It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, fluorine, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-fluoro-3,4,5,6-tetramethylbenzene typically involves the bromination and fluorination of tetramethylbenzene. One common method is the electrophilic aromatic substitution reaction, where tetramethylbenzene is treated with bromine and a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) bromide, to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-fluoro-3,4,5,6-tetramethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine and fluorine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydrogenated benzene derivatives.
Applications De Recherche Scientifique
1-Bromo-2-fluoro-3,4,5,6-tetramethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Bromo-2-fluoro-3,4,5,6-tetramethylbenzene exerts its effects involves its ability to participate in various chemical reactions. The bromine and fluorine atoms can act as leaving groups in substitution reactions, while the methyl groups can undergo oxidation or reduction. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-2,3,5,6-tetramethylbenzene
- 1-Bromo-2,3,4,5-tetrafluorobenzene
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
Uniqueness
1-Bromo-2-fluoro-3,4,5,6-tetramethylbenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties
Propriétés
Formule moléculaire |
C10H12BrF |
|---|---|
Poids moléculaire |
231.10 g/mol |
Nom IUPAC |
1-bromo-2-fluoro-3,4,5,6-tetramethylbenzene |
InChI |
InChI=1S/C10H12BrF/c1-5-6(2)8(4)10(12)9(11)7(5)3/h1-4H3 |
Clé InChI |
VRCPVTAFMVAOMJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1C)F)Br)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


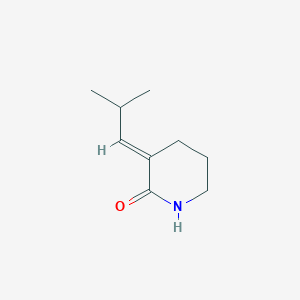

![2,2'-Diphenyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B12973621.png)
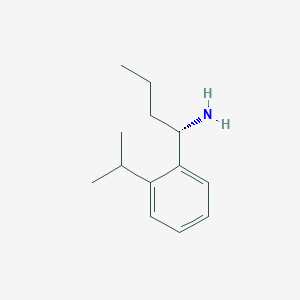
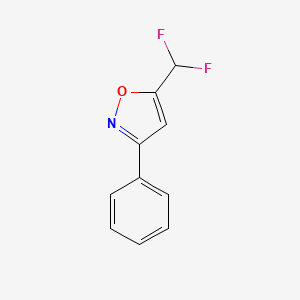
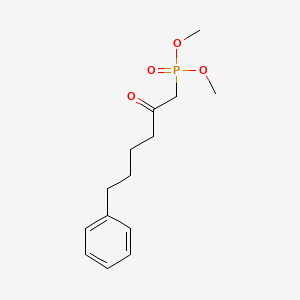
![4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride](/img/structure/B12973646.png)
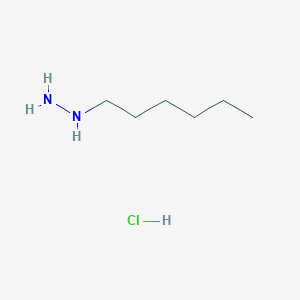
![6-Bromoimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12973658.png)
